

validation of JPH203 as a selective LAT1 inhibitor

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Compound of Interest

Compound Name: JPH203

Cat. No.: B1673089

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JPH203: A Selective LAT1 Inhibitor Validated

A comprehensive guide comparing the performance of **JPH203** with other L-type amino acid transporter 1 (LAT1) inhibitors, supported by experimental data.

This guide provides an objective comparison of **JPH203**, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), with other known LAT1 inhibitors. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Performance Comparison of LAT1 Inhibitors

JPH203 demonstrates high selectivity and potency in inhibiting LAT1, a transporter crucial for the uptake of large neutral amino acids and often overexpressed in cancer cells. Its performance, when compared to other inhibitors, highlights its potential as a targeted therapeutic agent.

Inhibitor	Type	Target(s)	IC50 / Ki Value	Cell Line / System	Reference
JPH203 (Nanvuranlat)	Selective Inhibitor	LAT1	IC50: 0.06 μ M (14 C-leucine uptake)	HT-29 (colorectal cancer)	[1]
IC50: 0.12 - 0.25 μ M (leucine uptake)	KKU-213, KKU-100 (cholangiocarcinoma)	[1]			
IC50: 0.79 μ M (L-leucine uptake)	YD-38 (oral cancer, LAT1+/LAT2-)	[1]			
IC50: >100 μ M (L-leucine uptake)	NHOK (normal oral keratinocytes, weak LAT1)	[1]			
Ki: 38.7 nM	[2]				
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid)	Non-selective Inhibitor	LAT1, LAT2	IC50: High μ M to mM range	Various	[3][4]
SKN103	Selective Inhibitor	LAT1	Lower affinity than JPH203	Not specified	[2]
JX-119, JX-078, JX-075	High-affinity Inhibitors	LAT1	IC50: 100 - 250 nM (14 C-leucine uptake)	Not specified	[2]
KMH-233	Selective Inhibitor	LAT1	IC50: 18 μ M	Not specified	[5][6]

3-iodo-L-tyrosine	Inhibitor	LAT1	IC50: 7.9 μ M	Not specified	[5] [6]
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Key Findings:

- **JPH203** consistently exhibits low micromolar to nanomolar inhibitory activity against LAT1 across various cancer cell lines.[\[1\]](#)[\[2\]](#)
- Its selectivity is demonstrated by the significantly higher IC50 value in cells with low LAT1 expression.[\[1\]](#)
- Compared to the non-selective inhibitor BCH, **JPH203** is substantially more potent.[\[3\]](#)[\[4\]](#)
- While other selective inhibitors for LAT1 exist, **JPH203** is among the most potent and well-characterized.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The validation of **JPH203** as a selective LAT1 inhibitor relies on robust experimental methodologies. The most common of these is the radiolabeled amino acid uptake assay.

Radiolabeled Amino Acid Uptake Assay

This assay measures the ability of a compound to inhibit the transport of a radiolabeled LAT1 substrate, typically L-[¹⁴C]leucine, into cells.

Materials:

- Cancer cell line of interest (e.g., HT-29)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- L-[¹⁴C]leucine (radiolabeled substrate)

- **JPH203** and other inhibitors

- Scintillation fluid

- Scintillation counter

Procedure:

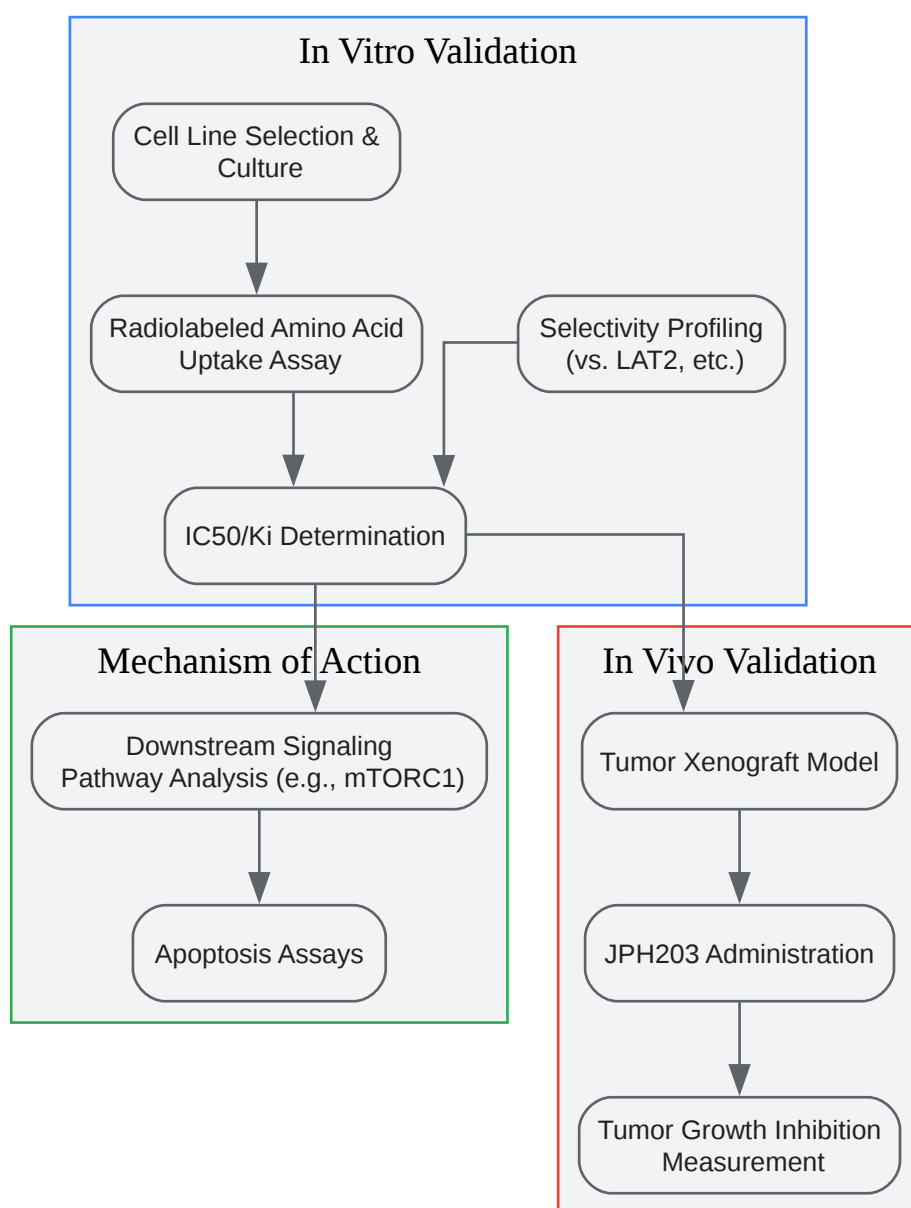
- Cell Culture: Plate cells in a multi-well format (e.g., 24-well or 96-well plates) and culture until they reach the desired confluency.
- Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed PBS or assay buffer to remove any residual amino acids.
- Pre-incubation: Add assay buffer containing the desired concentration of the inhibitor (e.g., **JPH203**) or vehicle control to each well. Incubate for a specified period (e.g., 10-30 minutes) at 37°C.
- Uptake Initiation: To start the uptake, add the assay buffer containing L-[¹⁴C]leucine and the inhibitor to the wells.
- Uptake Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C. The timing is critical to measure the initial rate of transport.
- Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS or assay buffer to remove extracellular radioactivity.
- Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
- Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the amount of L-[¹⁴C]leucine taken up by the cells. The inhibitory effect of the compound is calculated as a percentage of

the control (vehicle-treated) uptake. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Visualizing the Science

Experimental Workflow

The following diagram illustrates the typical workflow for validating a selective LAT1 inhibitor like **JPH203**.

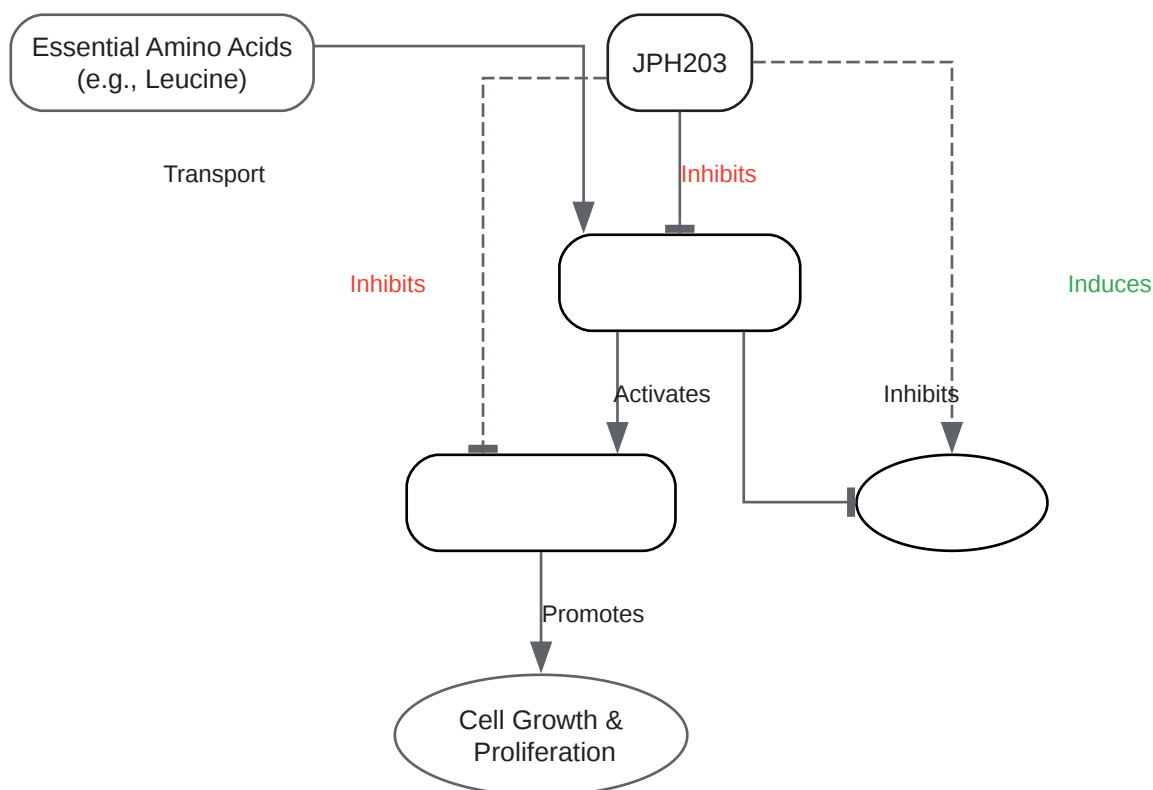


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Caption: Experimental workflow for **JPH203** validation.

LAT1 Signaling Pathway

Inhibition of LAT1 by **JPH203** disrupts the uptake of essential amino acids, leading to the inhibition of downstream signaling pathways that are critical for cancer cell growth and survival.



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